molecular formula C12H11BrO B2685173 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol CAS No. 91571-04-9

2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

Cat. No.: B2685173
CAS No.: 91571-04-9
M. Wt: 251.123
InChI Key: HDRFYKFGBRXGRR-UHFFFAOYSA-N
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Description

2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H11BrO. It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom and a hydroxyl group attached to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-2-yl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group facilitate its binding to specific enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 2-Chloro-1-(naphthalen-2-yl)ethan-1-ol
  • 2-Iodo-1-(naphthalen-2-yl)ethan-1-ol
  • 1-(Naphthalen-2-yl)ethan-1-ol

Comparison: Compared to its chloro and iodo analogs, 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol exhibits unique reactivity due to the bromine atom’s intermediate electronegativity and size. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability .

Properties

IUPAC Name

2-bromo-1-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRFYKFGBRXGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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